

Protocol for N-cyanation of amines using dimethylcyanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylcyanamide*

Cat. No.: *B106446*

[Get Quote](#)

Application Notes and Protocols for N-Cyanation of Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-cyanation of secondary amines, a crucial transformation in medicinal chemistry and organic synthesis for the preparation of ureas, thioureas, guanidines, and various heterocycles.^[1] While the direct use of **dimethylcyanamide** as a cyanating agent for amines is not a widely reported general method, this document outlines safer and more common protocols for achieving this transformation, including an oxidative method and a copper-catalyzed approach.

Oxidative N-Cyanation using Trimethylsilyl Cyanide (TMSCN) and Sodium Hypochlorite (NaClO)

This protocol describes an operationally simple and safer alternative to highly toxic cyanogen halides, by generating an electrophilic cyanating reagent *in situ* from TMSCN and household bleach.^{[1][2][3][4]} The reaction is believed to proceed through the oxidation of TMSCN by NaClO to form cyanogen chloride (ClCN), which then reacts with the amine.^{[1][2]}

Experimental Protocol

Materials:

- Secondary amine (1.0 equiv)
- Trimethylsilyl cyanide (TMSCN) (2.0 equiv)
- Sodium hypochlorite (NaClO, household bleach, 10-15% aqueous solution) (3.0 equiv)
- Acetonitrile (CH₃CN)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- To a solution of the secondary amine (0.5 mmol, 1.0 equiv) in acetonitrile (5 mL) in a round-bottom flask, add trimethylsilyl cyanide (1.0 mmol, 2.0 equiv).
- Cool the mixture in an ice bath.
- Slowly add the sodium hypochlorite solution (1.5 mmol, 3.0 equiv) dropwise to the stirred reaction mixture. Caution: The reaction can be exothermic.[\[1\]](#)
- Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by silica gel column chromatography to afford the desired N-cyanamide.

Substrate Scope and Yields

This method is applicable to a wide range of secondary amines, including both arylalkylamines and dialkylamines.^[2] Functional groups such as methoxy, halogens, and Boc protectors are well-tolerated.^[2]

Entry	Amine Substrate	Product	Yield (%)
1	N-(4-Methoxyphenyl)benzylamine	N-(4-Methoxyphenyl)-N-benzylcyanamide	92
2	N-Phenylbenzylamine	N-Phenyl-N-benzylcyanamide	85
3	Dibenzylamine	N,N-Dibenzylcyanamide	91
4	Piperidine	1-Cyanopiperidine	88
5	Morpholine	4-Cyanomorpholine	95

Data compiled from Zhu, C. et al., Org. Lett., 2014.^{[1][2]}

Copper-Catalyzed N-Cyanation using Azobisisobutyronitrile (AIBN)

This protocol utilizes a copper catalyst and AIBN as a safer cyanide source for the N-cyanation of sulfoximines and secondary amines.^[5] The reaction proceeds under an oxygen atmosphere, which acts as the terminal oxidant.^[5]

Experimental Protocol

Materials:

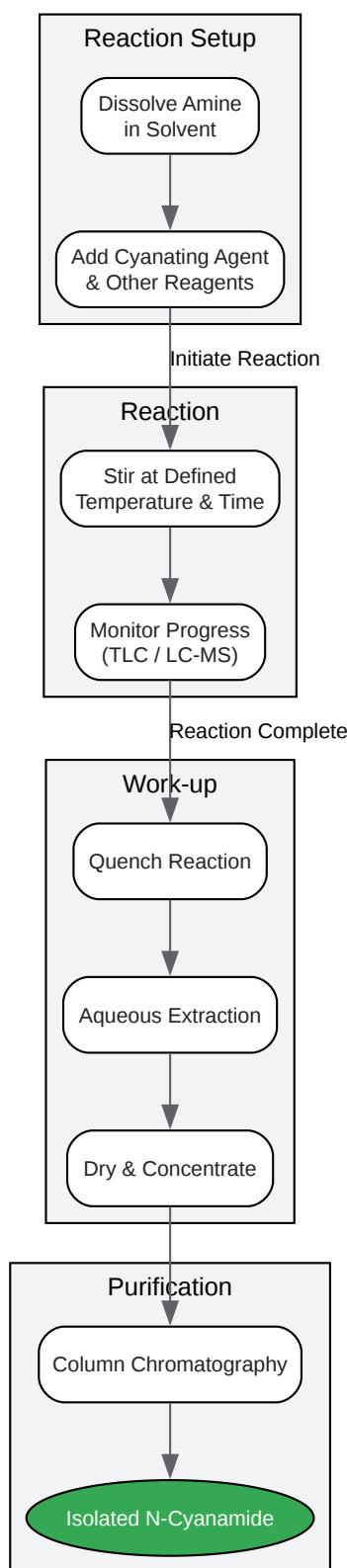
- Secondary amine or sulfoximine (1.0 equiv)

- Azobisisobutyronitrile (AIBN) (1.5 equiv)
- Copper(I) iodide (CuI) (0.2 equiv)
- Potassium carbonate (K_2CO_3) (2.0 equiv)
- Acetonitrile (CH_3CN)
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a reaction tube, add the secondary amine or sulfoximine (0.2 mmol, 1.0 equiv), AIBN (0.3 mmol, 1.5 equiv), CuI (0.04 mmol, 0.2 equiv), and K_2CO_3 (0.4 mmol, 2.0 equiv).
- Add acetonitrile (3.0 mL).
- Seal the tube and stir the mixture at 75 °C under an oxygen atmosphere (balloon) for 24 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by silica gel column chromatography to yield the N-cyanated product.

Substrate Scope and Yields


This method is effective for both diaryl and aryl alkyl sulfoximines, and also tolerates some secondary amines.[\[5\]](#)

Entry	Substrate	Product	Yield (%)
1	S,S-Diphenylsulfoximine	N-Cyano-S,S-diphenylsulfoximine	90
2	Dibenzylamine	N,N-Dibenzylcyanamide	81
3	N-Phenylbenzylamine	N-Phenyl-N-benzylcyanamide	65
4	1,1,3,3-Tetramethylguanidine	N-Cyano-1,1,3,3-tetramethylguanidine	75

Data compiled from Cheng, Y. et al., J. Org. Chem., 2015.[\[5\]](#)

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the N-cyanation of a secondary amine.

[Click to download full resolution via product page](#)

Caption: General workflow for the N-cyanation of secondary amines.

Safety and Handling Considerations

- Cyanogen Bromide (BrCN): The traditional reagent for N-cyanation is highly toxic, volatile, and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.[1][6]
- Trimethylsilyl Cyanide (TMSCN): TMSCN is toxic and readily hydrolyzes to release hydrogen cyanide (HCN) gas. All manipulations should be performed in a fume hood.
- AIBN: While used as a radical initiator, AIBN can decompose upon heating to release nitrogen gas. Reactions should be set up with appropriate pressure relief.
- General Precautions: Always consult the Safety Data Sheet (SDS) for all reagents before use. Standard laboratory safety practices should be followed at all times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines [organic-chemistry.org]
- To cite this document: BenchChem. [protocol for N-cyanation of amines using dimethylcyanamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106446#protocol-for-n-cyanation-of-amines-using-dimethylcyanamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com